molecular formula C22H23N3O7S B2573498 2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899749-68-9

2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2573498
CAS RN: 899749-68-9
M. Wt: 473.5
InChI Key: YFZSLDQQZYPNTI-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H23N3O7S and its molecular weight is 473.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by Figueroa et al. (2006) explored the reactivity of tetrahydropyridine derivatives, similar in structure to the compound of interest, with hydrazines. The products isolated varied based on the reaction conditions, offering insights into the synthesis of novel heterocyclic compounds with potential biological activities (Figueroa et al., 2006).

  • Voievudskyi et al. (2016) described the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives starting from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, highlighting the compound's utility in generating new molecules with potential pharmacological properties (Voievudskyi et al., 2016).

  • Research by Abou-Gharbia et al. (1984) on tetrahydropyrrolo[1,2-a]quinoxalines and pyrido[3,2-a]pyrazines showed these compounds' effects on vascular smooth muscle relaxation and antihypertensive activity. This study suggests the potential of structurally related compounds in developing new therapeutic agents for cardiovascular diseases (Abou-Gharbia et al., 1984).

Potential Biological Activities

  • A study on the antiarrhythmic activity of tetrahydropyrrolo[1,2-a]pyrazines by Likhosherstov et al. (2003) indicates the potential of similar structures in developing new treatments for arrhythmias. This underscores the compound's relevance in medicinal chemistry research (Likhosherstov et al., 2003).

  • The asymmetric synthesis of substituted tetrahydropyrrolo[1,2-a]pyrazines, as discussed by Gualandi et al. (2011), provides a method for the enantioselective preparation of these compounds, which could be crucial for their biological activity and pharmaceutical applications (Gualandi et al., 2011).

properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-30-19-13-15(14-20(31-2)22(19)32-3)21-18-5-4-10-23(18)11-12-24(21)33(28,29)17-8-6-16(7-9-17)25(26)27/h4-10,13-14,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSLDQQZYPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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